molecular formula C20H18N2OS B15166441 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- CAS No. 192707-21-4

9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-

Cat. No.: B15166441
CAS No.: 192707-21-4
M. Wt: 334.4 g/mol
InChI Key: XFSHLRXHSFVKIX-UHFFFAOYSA-N
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Description

9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a complex organic compound with a unique structure that combines the anthracene moiety with a pyrrolidinylthioxomethyl group

Preparation Methods

The synthesis of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 9-Anthracenecarboxylic Acid: This can be achieved through the oxidation of anthracene using potassium permanganate.

    Conversion to 9-Anthracenecarboxamide: The carboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride followed by ammonia.

    Introduction of the Pyrrolidinylthioxomethyl Group: This step involves the reaction of 9-anthracenecarboxamide with a pyrrolidinylthioxomethylating agent under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s fluorescent properties make it useful as a probe in biological imaging and as a marker in various biochemical assays.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to intercalate with DNA.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photochromic materials.

Mechanism of Action

The mechanism by which 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- exerts its effects involves several molecular targets and pathways:

    DNA Intercalation: The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Fluorescence: The compound’s fluorescent properties are due to the conjugated system of the anthracene ring, which can absorb and emit light, making it useful in imaging applications.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- include:

    9-Anthracenecarboxylic Acid: Lacks the pyrrolidinylthioxomethyl group but shares the anthracene core.

    9-Anthracenemethanol: Contains a hydroxymethyl group instead of the carboxamide and pyrrolidinylthioxomethyl groups.

    9-Anthracenecarboxamide: Similar structure but without the pyrrolidinylthioxomethyl group.

The uniqueness of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- lies in its combination of the anthracene core with the pyrrolidinylthioxomethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

192707-21-4

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-(pyrrolidine-1-carbothioyl)anthracene-9-carboxamide

InChI

InChI=1S/C20H18N2OS/c23-19(21-20(24)22-11-5-6-12-22)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2,(H,21,23,24)

InChI Key

XFSHLRXHSFVKIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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